![molecular formula C13H7N3S B353385 Acenaphtho[1,2-e][1,2,4]triazine-9-thiol CAS No. 67004-92-6](/img/structure/B353385.png)

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

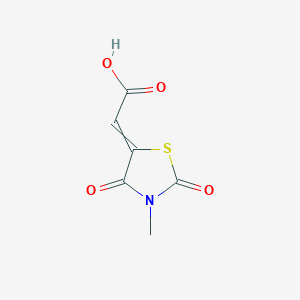

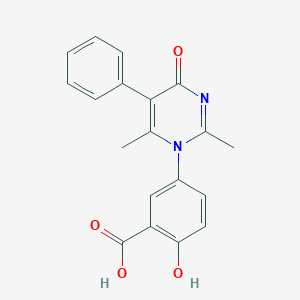

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is a chemical compound with the molecular formula C13H7N3S . It has an average mass of 237.280 Da and a mono-isotopic mass of 237.036072 Da . The structure of this compound contains a total of 27 bonds, including 20 non-H bonds, 14 multiple bonds, 3 double bonds, and 11 aromatic bonds .

Synthesis Analysis

The synthesis of this compound derivatives involves a two-step condensation of thiosemicarbazide and acenaphtylene-9,10-quinone to form acenaphtho[1,2-e]-1,2,4-triazine-9 (8H)-thiones, followed by a reaction with benzyl chloride derivatives .Molecular Structure Analysis

The molecular structure of this compound includes 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring . It also contains 1 imine (aromatic) and 1 hydrazone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound derivatives include the reaction of acenaphtho-9,10-quinone with thiosemicarbazide, followed by a reaction with benzyl chloride derivatives .Physical and Chemical Properties Analysis

This compound has a molecular weight of 237.28 . It has a molecular formula of C13H7N3S .Applications De Recherche Scientifique

Antitumor Activity : 9-(Alkylthio) acenaphtho[1,2-e]-1,2,4-triazines have shown cytotoxic activities against human cancer cell lines, suggesting their potential as antitumor agents. Molecular docking studies indicate that these compounds can induce apoptosis through their interaction with the B-cell lymphoma 2 (Bcl-2) protein, an important target in cancer therapy (Mohammadi et al., 2014).

Synthesis of Anticancer Derivatives : Novel acenaphtho[1,2-e]-1,2,4-triazine derivatives were synthesized, showing moderate to good cytotoxicity against various human cancer cell lines, including breast, ovarian, and lung cancer cells (Somayeh et al., 2019).

Potential Antiviral Agents : Acenaphtho[1,2-e]-as-triazines were synthesized and found to be active against vesicular stomatitis virus in tissue culture, highlighting their potential as antiviral agents (Davidson & Boykin, 1978).

Formation of Acenaphtho[1,2-e][1,2,4]triazolo[3,4-c][1,2,4]triazines : A study focused on the oxidative cyclization of 3-hydrazinoacenaphtho[1,2-e][1,2,4]triazine derivatives, resulting in regioisomeric formation of acenaphtho[1,2-e][1,2,4]triazolo[3,4-c][1,2,4]triazines and their acyclic C-nucleoside analogues. These compounds might have potential applications in medicinal chemistry (Rashed, Shoukry, & Ashry, 1994).

Microwave-Assisted Synthesis and Anticonvulsant Activity : Microwave-assisted synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives revealed that these compounds have significant anticonvulsant activity. This demonstrates the therapeutic potential of these derivatives in neurological disorders (Irannejad et al., 2014).

Mécanisme D'action

Target of Action

The primary target of Acenaphtho[1,2-e][1,2,4]triazine-9-thiol is the B-cell lymphoma 2 (Bcl-2) protein . Bcl-2 is a key regulator of the apoptotic process and is often overexpressed in cancer cells, contributing to tumor resistance to chemotherapy .

Mode of Action

This compound interacts with Bcl-2 protein via hydrogen bond and hydrophobic interactions . This interaction inhibits the function of Bcl-2, potentially leading to the induction of apoptosis in cancer cells .

Biochemical Pathways

apoptotic pathways in cells. By inhibiting Bcl-2, the compound could disrupt the balance between pro-apoptotic and anti-apoptotic signals, triggering programmed cell death .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Acenaphtho[1,2-e][1,2,4]triazine-9-thiol has been shown to exhibit cytotoxic activity in human cancerous cell lines, including HL-60, MCF7, and MOLT-4 cells This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Preliminary studies suggest that it may induce apoptosis in cancer cells via the B-cell lymphoma 2 (Bcl-2) protein . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaene-13-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQCVAHPQMRJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC(=S)NN=C4C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'~1~,N'~4~-bis[(E)-(4-fluorophenyl)methylidene]butanedihydrazide](/img/structure/B353352.png)

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)

![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B353394.png)

![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)

![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)